molecular formula C20H18F2N4O4S B6485198 1-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide CAS No. 941892-98-4

1-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide

Cat. No.: B6485198
CAS No.: 941892-98-4
M. Wt: 448.4 g/mol
InChI Key: VSAKYQICAMRZRN-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 4-fluorobenzenesulfonyl group and a 1,3,4-oxadiazole ring bearing a 4-fluorophenyl moiety.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O4S/c21-15-3-1-14(2-4-15)19-24-25-20(30-19)23-18(27)13-9-11-26(12-10-13)31(28,29)17-7-5-16(22)6-8-17/h1-8,13H,9-12H2,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAKYQICAMRZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Piperidine-4-Carboxamide

  • 1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (CAS: 591226-92-5): This analog replaces the oxadiazole ring with a phenylethyl group. However, the phenylethyl chain may enhance hydrophobic interactions in biological systems .
  • 1-(2-Chloro-5-Nitrophenyl)sulfonyl-N-(4,5-Dihydro-1,3-Thiazol-2-yl)Piperidine-4-Carboxamide (CAS: 775312-89-5):
    Substitution of oxadiazole with a thiazole ring and a bulkier sulfonyl group (chloro-nitro-phenyl) increases steric hindrance, likely reducing solubility but improving binding specificity in enzyme inhibition contexts .

Oxadiazole-Based Analogs

  • (S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-Oxadiazol-2-yl]Ethyl}-4-Methyl-Benzenesulfonamide: The oxadiazole here is modified with a 4-chlorobenzylsulfanyl group. This compound’s crystallographic data (via SHELX refinement) suggests stable packing modes, which could inform materials design .
  • N-Phenyl-N-[4-(5-(4-Biphenyl)-1,3,4-Oxadiazol-2-yl)Phenyl]Benzenamine (PBPOPB) :
    While lacking the piperidine core, this oxadiazole derivative demonstrates dual hole/electron transport properties in OLEDs, achieving blue and green emission. This highlights the oxadiazole’s versatility in electronic applications, which may extend to the target compound if synthesized with similar substituents .

Fluorophenyl-Modified Compounds

  • 4-(4-Fluorophenyl)Piperidine Derivatives :
    lists multiple fluorophenyl-piperidine analogs, such as 4-(4-fluorophenyl)piperidine itself. These compounds are often intermediates in drug synthesis, emphasizing the role of fluorophenyl groups in enhancing bioavailability and target affinity .

Bioactivity Trends

  • Tetrazole and Oxadiazole Comparisons :
    Tetrazole-containing compounds (e.g., N′-5-tetrazolyl-N-aroylthioureas) exhibit herbicidal and plant growth-regulating activities, with fluorophenyl analogs showing enhanced cell division promotion . The target compound’s oxadiazole ring may mimic tetrazole’s bioisosteric effects but with altered electronic properties.

  • Piperidine-Benzimidazolone Inhibitors :
    Fluorinated piperidine derivatives, such as 4-(4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine carboxamides, demonstrate selective enzyme inhibition (e.g., 8-oxo targets) . The target compound’s sulfonyl group could similarly engage in hydrogen bonding with enzymatic active sites.

Physicochemical Properties

  • Thermal and Electronic Stability :
    Oxadiazole-containing compounds like PBPOPB exhibit high thermal stability (decomposition >300°C) and efficient charge transport, suggesting the target compound may share these traits if synthesized with similar conjugation .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference ID
1-(4-Fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide Piperidine-4-carboxamide 4-Fluorobenzenesulfonyl, 4-FPh-oxadiazole Hypothesized enzyme inhibition/OLEDs
1-[(4-Fluorobenzene)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide Piperidine-4-carboxamide 4-Fluorobenzenesulfonyl, phenylethyl Intermediate for drug synthesis
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide Benzenesulfonamide 4-Chlorobenzylsulfanyl-oxadiazole Crystallographic stability
PBPOPB Biphenyl-oxadiazole Biphenyl-oxadiazole Blue/green OLED emitter

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